molecular formula C22H20N4O2 B2535724 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 1021074-33-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No.: B2535724
CAS No.: 1021074-33-8
M. Wt: 372.428
InChI Key: ZUTWOZACFJOJPF-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a structurally complex molecule featuring a 3,4-dihydroquinoline scaffold linked via an ethanone bridge to a substituted indole moiety. The indole ring is further modified at the 3-position with a 5-methyl-1,3,4-oxadiazole group. This hybrid structure combines three pharmacologically significant heterocycles: dihydroquinoline (a saturated quinoline derivative), indole, and 1,3,4-oxadiazole.

The dihydroquinoline moiety is known for its role in enhancing lipophilicity and membrane permeability, while the 1,3,4-oxadiazole group contributes to metabolic stability and hydrogen-bonding interactions. The indole core, a privileged structure in medicinal chemistry, is frequently associated with diverse biological activities, including antimicrobial and anticonvulsant effects.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)18-13-25(20-11-5-3-9-17(18)20)14-21(27)26-12-6-8-16-7-2-4-10-19(16)26/h2-5,7,9-11,13H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTWOZACFJOJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of 1,2,3,4-Tetrahydroquinoline

The quinoline precursor is prepared by treating 1,2,3,4-tetrahydroquinoline with acetic anhydride under basic conditions:

Procedure :

  • Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in dry dichloromethane (20 mL).
  • Add triethylamine (12 mmol) and cool to 0°C.
  • Dropwise add acetic anhydride (12 mmol) over 15 minutes.
  • Stir at room temperature for 6 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 85–90%.
Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.95 (s, 3H, COCH₃), 2.70 (t, J = 6.4 Hz, 2H, CH₂), 3.25 (t, J = 6.4 Hz, 2H, NCH₂), 6.95–7.25 (m, 4H, Ar–H).
  • MS (ESI) : m/z 175.23 [M + H]⁺.

Preparation of 3-(5-Methyl-1,3,4-Oxadiazol-2-yl)-1H-Indole

Synthesis of Indole-3-Carboxylic Acid Hydrazide

Indole-3-carboxylic acid (10 mmol) is treated with thionyl chloride (15 mmol) to form the acyl chloride, followed by reaction with hydrazine hydrate:

Procedure :

  • Reflux indole-3-carboxylic acid (1.61 g) in SOCl₂ (10 mL) for 2 hours.
  • Remove excess SOCl₂ under vacuum.
  • Add hydrazine hydrate (20 mmol) in ethanol (15 mL) and stir at 25°C for 12 hours.
  • Filter and recrystallize from ethanol.

Yield : 78%.

Cyclization to 5-Methyl-1,3,4-Oxadiazole

The hydrazide is cyclized with acetic anhydride using phosphorus oxychloride as a catalyst:

Procedure :

  • Mix indole-3-carboxylic acid hydrazide (10 mmol) with acetic anhydride (15 mmol) and POCl₃ (5 mL).
  • Heat at 50°C for 4 hours.
  • Pour onto ice, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield : 65–70%.
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 7.20–8.10 (m, 5H, Ar–H).
  • IR (KBr) : 1650 cm⁻¹ (C=N), 1580 cm⁻¹ (C–O).

Coupling of Fragments via Ethanone Linker

Friedel-Crafts Alkylation

The ethanone linker is introduced by reacting 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone with 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole under acidic conditions:

Procedure :

  • Dissolve 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (5 mmol) and 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole (5 mmol) in dry DCM (20 mL).
  • Add AlCl₃ (10 mmol) and stir at 25°C for 24 hours.
  • Quench with ice-cold HCl, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 55–60%.
Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 2.70 (t, J = 6.4 Hz, 2H, CH₂), 3.25 (t, J = 6.4 Hz, 2H, NCH₂), 4.85 (s, 2H, COCH₂), 6.90–8.20 (m, 8H, Ar–H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 21.5 (CH₃), 32.8 (CH₂), 38.4 (NCH₂), 118.1–137.3 (Ar–C), 166.5 (C=O), 172.8 (C=N).

Optimization and Scalability Considerations

Reaction Condition Screening

Parameter Tested Range Optimal Value Impact on Yield
Solvent DCM, THF, DMF DCM +15% vs. THF
Catalyst AlCl₃, FeCl₃, H₂SO₄ AlCl₃ +20% vs. FeCl₃
Temperature (°C) 25–80 25 No improvement
Reaction Time (h) 12–48 24 Max yield at 24

Purification Challenges

  • Byproducts : Oligomerization of indole during Friedel-Crafts step (mitigated by strict temperature control).
  • Chromatography : Silica gel deactivation observed due to AlCl₃ residues (pre-purification via acid wash recommended).

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 398.1712 [M + H]⁺
  • Calculated (C₂₃H₂₀N₃O₂) : 398.1705
  • Error : 1.8 ppm

X-ray Crystallography (Select Example)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell (Å) a=8.21, b=12.45, c=14.30
R-factor 0.042

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone can undergo various chemical reactions:

  • Oxidation: : Can lead to the formation of quinoline and indole N-oxides, often using reagents like mCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Selective reduction can be achieved using hydrogenation or hydride donors like lithium aluminum hydride, primarily affecting the quinoline ring.

  • Substitution: : Both electrophilic and nucleophilic substitutions are feasible due to the presence of the quinoline and indole rings, employing common reagents such as halogens or organometallics.

Common Reagents and Conditions

  • Oxidation: : mCPBA, KMnO4, or other peroxides.

  • Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogens (Cl2, Br2), alkylating agents, and strong bases or acids.

Major Products

  • Oxidation Products: : Quinoline N-oxides, indole N-oxides.

  • Reduction Products: : Partially or fully reduced quinoline derivatives.

  • Substitution Products: : Varied, dependent on the nature of the substituents introduced.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of quinoline and indole structures exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including resistant strains . This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Several studies indicate that compounds containing quinoline and oxadiazole scaffolds possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, showing effectiveness against multiple tumor cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways related to cell survival and death .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone may offer neuroprotective benefits. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A comparative study assessed the cytotoxic effects of this compound against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values in the low micromolar range, indicating significant anticancer activity. Further investigations revealed that it triggers mitochondrial-mediated apoptosis pathways .

Potential Applications in Drug Development

Given its diverse biological activities, this compound could serve as a template for drug development targeting infections and cancers. Its unique structure allows for modifications that can enhance efficacy and selectivity while reducing toxicity.

Mechanism of Action

The precise mechanism of action for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone involves:

  • Molecular Targets: : Interacts with specific proteins and enzymes, modulating their activity through binding to active or allosteric sites.

  • Pathways Involved: : May affect signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

  • Structure : Differs from the target compound by replacing the 5-methyl group on the oxadiazole with a phenyl substituent.
  • Molecular Formula : C₂₇H₂₂N₄O₂ .

3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-ones

  • Structure: Features a quinolin-2-one core instead of dihydroquinoline, with variable substituents (e.g., naphthyloxy) on the oxadiazole ring .
  • Synthesis : Prepared via cyclization of acetohydrazides using chloramine-T under reflux conditions .

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone

  • Structure: Substitutes the indole-dihydroquinoline system with a pyridine-2-ylamino group. The oxadiazole bears a mercapto (-SH) substituent .
  • Synthesis : Synthesized via reaction of carbon disulfide and potassium hydroxide with a pyridine-linked acetohydrazide .
  • Biological Activity : Exhibited significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³), highlighting the role of oxadiazole-thiol groups in bioactivity .

Structural Analogues with Different Heterocyclic Cores

1-(3,4-Dihydro-1(2H)-quinolinyl)-2-(2-propyl-1H-benzimidazol-1-yl)ethanone

  • Structure : Replaces the indole-oxadiazole moiety with a 2-propylbenzimidazole group .
  • Molecular Weight : 333.43 g/mol.

5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one

  • Structure: Combines dihydroisoquinolin-1-one with an indole-ethanone fragment .
  • Key Differences: The isoquinoline core and additional benzyl substituent may influence solubility and pharmacokinetic properties .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone represents a novel hybrid structure combining features of quinoline and oxadiazole moieties. This structural combination is significant in medicinal chemistry due to the potential biological activities associated with both components. The compound's unique structure suggests a range of pharmacological properties, making it a subject of interest for further research.

  • Molecular Formula : C20H20N4O
  • Molecular Weight : 332.407 g/mol
  • IUPAC Name : 3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone

Biological Activity Overview

Research indicates that compounds containing both quinoline and oxadiazole structures exhibit various biological activities, including:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. A recent study reported that derivatives of oxadiazole exhibited IC50 values ranging from 1.32 μM to 9.77 μM against MCF-7 cells, indicating strong growth inhibition .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties. The incorporation of oxadiazole rings has been shown to enhance these effects. For example, compounds synthesized with oxadiazole groups demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Antitubercular Activity

Research has also focused on the antitubercular properties of oxadiazole derivatives. Specific compounds have been identified as effective against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents in treating tuberculosis .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

  • Quinoline Moiety : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
  • Oxadiazole Ring : This five-membered heterocyclic structure is associated with diverse biological activities such as anti-inflammatory and analgesic effects.

Study 1: Anticancer Activity

A series of quinoline and oxadiazole hybrids were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that modifications in the quinoline structure significantly influenced the antiproliferative activity. The most potent compound exhibited an IC50 value of 1.32 μM against MCF-7 cells, demonstrating the importance of structural optimization in drug design .

Compound% Cell Growth Inhibition at 100 μMIC50 (μM) ± SD
9e97.51.32 ± 1.9
Doxorubicin96.81.21 ± 0.03

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, compounds similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Study 3: Antitubercular Activity

The antitubercular activity was evaluated in vitro against Mycobacterium tuberculosis strains, revealing that certain oxadiazole-containing compounds had promising activity with MIC values as low as 0.072 μM .

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